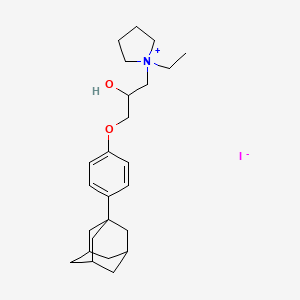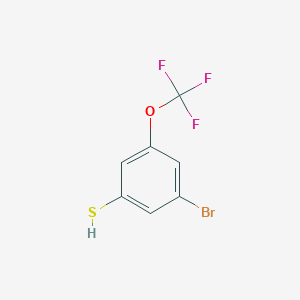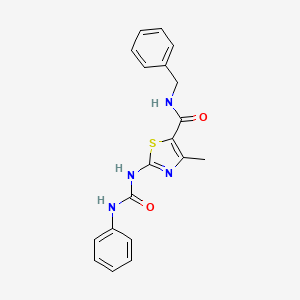![molecular formula C16H18N6O2S B2430128 3-Méthyl-6-(4-(phénylsulfonyl)pipérazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-30-0](/img/structure/B2430128.png)
3-Méthyl-6-(4-(phénylsulfonyl)pipérazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing thepiperazine moiety and triazole nucleus are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Piperazines have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize . Triazole compounds are also known for their ability to bind in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
Compounds containing thetriazole nucleus are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that compounds containing thepiperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing thetriazole nucleus and piperazine moiety are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Phenylsulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with phenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Desulfonylated derivatives
Substitution: Various substituted piperazine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Methyl-6-(4-(ethylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its phenylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects compared to its analogs.
Propriétés
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-13-17-18-15-7-8-16(19-22(13)15)20-9-11-21(12-10-20)25(23,24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWGBBCNVRKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
![5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2430049.png)


![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)
![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)
![3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)

![1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2430062.png)




![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2430068.png)
